molecular formula C18H12BrClN4O3S B11120283 2-(benzylsulfanyl)-N-(2-bromo-4-nitrophenyl)-5-chloropyrimidine-4-carboxamide

2-(benzylsulfanyl)-N-(2-bromo-4-nitrophenyl)-5-chloropyrimidine-4-carboxamide

Cat. No.: B11120283
M. Wt: 479.7 g/mol
InChI Key: BARPQSCILXRIDB-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2-bromo-4-nitrophenyl)-5-chloropyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of multiple functional groups, including a benzylsulfanyl group, a bromo-nitrophenyl group, and a chloropyrimidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2-bromo-4-nitrophenyl)-5-chloropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: The synthesis begins with the preparation of the benzylsulfanyl intermediate. This can be achieved by reacting benzyl chloride with sodium sulfide in the presence of a suitable solvent such as ethanol.

    Introduction of the Bromo-Nitrophenyl Group: The next step involves the introduction of the bromo-nitrophenyl group. This can be accomplished by reacting the benzylsulfanyl intermediate with 2-bromo-4-nitroaniline under appropriate conditions.

    Formation of the Chloropyrimidine Carboxamide: The final step involves the formation of the chloropyrimidine carboxamide group. This can be achieved by reacting the intermediate product with 5-chloropyrimidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, may be optimized to enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2-bromo-4-nitrophenyl)-5-chloropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, acidic conditions

    Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dichloromethane)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound’s ability to undergo various chemical reactions makes it a useful tool for studying biochemical pathways and enzyme mechanisms.

    Medicine: The compound’s structural features suggest potential applications in drug discovery and development. It may serve as a lead compound for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2-bromo-4-nitrophenyl)-5-chloropyrimidine-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites.

    Receptors: The compound may interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

2-(benzylsulfanyl)-N-(2-bromo-4-nitrophenyl)-5-chloropyrimidine-4-carboxamide can be compared with other pyrimidine derivatives that possess similar functional groups. Some similar compounds include:

    2-(benzylsulfanyl)-N-(2-chloro-4-nitrophenyl)-5-chloropyrimidine-4-carboxamide: This compound has a chloro group instead of a bromo group, which may affect its reactivity and biological activity.

    2-(benzylsulfanyl)-N-(2-bromo-4-aminophenyl)-5-chloropyrimidine-4-carboxamide:

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential applications. The presence of both electron-withdrawing and electron-donating groups allows for diverse reactivity and interactions, making it a valuable compound for scientific research.

Properties

Molecular Formula

C18H12BrClN4O3S

Molecular Weight

479.7 g/mol

IUPAC Name

2-benzylsulfanyl-N-(2-bromo-4-nitrophenyl)-5-chloropyrimidine-4-carboxamide

InChI

InChI=1S/C18H12BrClN4O3S/c19-13-8-12(24(26)27)6-7-15(13)22-17(25)16-14(20)9-21-18(23-16)28-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,22,25)

InChI Key

BARPQSCILXRIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br)Cl

Origin of Product

United States

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